molecular formula C36H59NO6 B029523 N-Deformyl-N-benzyloxycarbonyl Orlistat CAS No. 108051-94-1

N-Deformyl-N-benzyloxycarbonyl Orlistat

Cat. No.: B029523
CAS No.: 108051-94-1
M. Wt: 601.9 g/mol
InChI Key: OITCZADOYPEICM-YRCZKMHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Deformyl-N-benzyloxycarbonyl Orlistat, also known as this compound, is a useful research compound. Its molecular formula is C36H59NO6 and its molecular weight is 601.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Orlistat, traditionally known for its role in treating obesity, has been identified as a novel inhibitor of fatty acid synthase (FAS) with significant antitumor activities. FAS, an enzyme closely associated with tumor progression, is inhibited by Orlistat, which leads to the halting of tumor cell proliferation, induction of tumor cell apoptosis, and inhibition of tumor growth in experimental models. This unexpected finding opens new avenues for Orlistat's application beyond its conventional use, suggesting its potential utility in cancer treatment, especially in tumors where FAS plays a crucial role in disease progression (Kridel et al., 2004).

Chemical Proteomics and Drug Repurposing

Orlistat's utility extends into chemical proteomics, where it serves as a key molecule in the identification of cellular targets for drug repurposing. By employing Orlistat-based probes, researchers have uncovered previously unknown cellular targets of the drug, revealing its broader biological effects. This approach not only highlights Orlistat's anticancer potentials but also its broader pharmacological profile, which may include effects on metabolic pathways, signaling cascades, and other cellular processes integral to disease pathology (Yang et al., 2010).

Inhibition of Endothelial Cell Proliferation and Angiogenesis

A pivotal aspect of Orlistat's antitumor mechanism is its ability to inhibit endothelial cell proliferation and angiogenesis, processes vital for tumor growth and metastasis. By targeting the FAS pathway in endothelial cells, Orlistat disrupts the synthesis of fatty acids, crucial for cell membrane formation and signaling molecule production. This effect not only curtails the proliferative capacity of these cells but also impedes the angiogenic process, offering a dual mechanism by which Orlistat can contribute to the containment and regression of tumors (Browne et al., 2006).

Enhanced Drug Formulations for Obesity Treatment

In the realm of obesity management, research has focused on optimizing Orlistat's delivery and efficacy through novel formulations. For instance, the development of self-emulsifying drug delivery systems for Orlistat aims to enhance its bioavailability and therapeutic impact. These innovative formulations are designed to overcome some of the drug's limitations, such as poor systemic absorption and gastrointestinal side effects, thereby improving patient compliance and treatment outcomes in obesity (Gade & Hurkadale, 2016).

Properties

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H59NO6/c1-5-7-9-11-12-13-14-15-19-23-30(26-33-31(34(38)43-33)24-20-10-8-6-2)42-35(39)32(25-28(3)4)37-36(40)41-27-29-21-17-16-18-22-29/h16-18,21-22,28,30-33H,5-15,19-20,23-27H2,1-4H3,(H,37,40)/t30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITCZADOYPEICM-YRCZKMHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H59NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564645
Record name (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-[(benzyloxy)carbonyl]-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

601.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108051-94-1
Record name (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-[(benzyloxy)carbonyl]-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.